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Compound of Interest

Compound Name: 1-Hexadecen-3-one

Cat. No.: B15471188

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the geometric isomers of 1-Hexadecen-3-one: (E)-1-Hexadecen-3-
one and (2)-1-Hexadecen-3-one. Due to the limited availability of direct experimental data, this
guide leverages predictive modeling for physicochemical properties and biological activities,
alongside established experimental protocols for the synthesis, characterization, and
evaluation of a,3-unsaturated ketones.

Introduction

1-Hexadecen-3-one is a long-chain a,3-unsaturated ketone. The presence of a carbon-carbon
double bond at the a,[3-position relative to the carbonyl group allows for the existence of two
geometric isomers: (E)- (trans) and (Z)- (cis). The spatial arrangement of the substituents
around the double bond in these isomers can significantly influence their physicochemical
properties and biological activities. This guide offers a comparative overview to aid in the
research and development of these compounds. A patent has mentioned 1-Hexadecen-3-one
as a potential product from the oxidation of 1-hexadecen-3-ol, and it has been identified as a
metabolite in a study involving Lactobacillus plantarum.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (E)- and (2)-1-
Hexadecen-3-one. These values were obtained using computational models and provide an
estimation of their characteristics.
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Property (E)-1-!-Iexadecen-3-one (Z)-1-I-Iexadecen-3-one
(Predicted) (Predicted)
Molecular Formula C16H300 C16H300
Molecular Weight 238.41 g/mol 238.41 g/mol
Boiling Point ~300-320 °C ~290-310 °C
Melting Point ~20-25 °C ~15-20 °C
LogP ~6.5 ~6.3
Water Solubility Low Low
Polar Surface Area 17.07 A2 17.07 Az
Predicted *H-NMR (vinyl H) 0 ~6.8 ppm (dt) 0 ~6.1 ppm (dt)
Predicted 3C-NMR (C=0) 0 ~199 ppm 0 ~200 ppm

Note: Predicted values are estimations and should be confirmed by experimental data.

Predicted Biological Activities

a,B-Unsaturated ketones are known to exhibit a range of biological activities, often attributed to
their ability to act as Michael acceptors. The reactivity and steric hindrance of the isomers can
lead to differences in their biological profiles. The following table presents predicted biological
activities for the isomers of 1-Hexadecen-3-one.
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Biological Activity

(E)-1-Hexadecen-3-one
(Predicted)

(Z)-1-Hexadecen-3-one
(Predicted)

Antimicrobial Activity

Potentially active against

Gram-positive bacteria.

Potentially active, possibly with
lower potency than the (E)-

isomer due to steric hindrance.

Cytotoxic Activity

Potential for moderate
cytotoxicity against cancer cell

lines.

Potential for cytotoxic activity,
which may differ from the (E)-

isomer.

Enzyme Inhibition

Possible inhibitor of enzymes
with reactive cysteine residues

in the active site.

Possible inhibitor, with potency
influenced by the geometry of

the active site.

Experimental Protocols

Stereoselective Synthesis

The synthesis of a,3-unsaturated ketones with defined stereochemistry is a well-established

area of organic chemistry. Below are generalized protocols for obtaining the (E) and (2)

isomers of 1-Hexadecen-3-one.

Synthesis of (E)-1-Hexadecen-3-one (Wittig Reaction Approach):

» Preparation of the Ylide: Triphenylphosphine is reacted with an appropriate ethyl halide (e.qg.,

ethyl bromide) to form the phosphonium salt. This salt is then treated with a strong base

(e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature to generate the

corresponding ylide.

o Wittig Reaction: The ylide is then reacted with tetradecanal. The Schlosser modification of

the Wittig reaction, involving the use of a second equivalent of base at low temperature

followed by the addition of a proton source, can favor the formation of the (E)-alkene.

o Oxidation: The resulting (E)-1-hydroxy-2-hexadecene is then oxidized to the corresponding

ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern

oxidation.
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Purification: The final product is purified by column chromatography on silica gel.

Synthesis of (Z)-1-Hexadecen-3-one (Alkyne Reduction Approach):

Alkynylation: Tetradecanal is reacted with the lithium salt of propyne in an anhydrous solvent
to yield 1-hexadecyn-3-ol.

Partial Reduction: The resulting alkynol is partially reduced to the corresponding (2)-alkenol
using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate,
poisoned with lead acetate and quinoline), under a hydrogen atmosphere.

Oxidation: The (Z)-1-hexadecen-3-ol is then oxidized to (Z)-1-Hexadecen-3-one using a
suitable oxidizing agent as described for the (E)-isomer.

Purification: The product is purified by column chromatography.

Characterization

The synthesized isomers should be characterized using a combination of spectroscopic

techniques to confirm their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are crucial for
structural elucidation. The coupling constants and chemical shifts of the vinylic protons are
particularly important for assigning the stereochemistry. For the (E)-isomer, the coupling
constant between the vinylic protons is typically larger (~15-18 Hz) compared to the (Z)-
isomer (~10-12 Hz). The chemical shift of the B-vinylic proton in the (E)-isomer is generally
downfield compared to the (2)-isomer.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition. The fragmentation pattern can provide additional structural
information.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for
the C=0 stretch of the ketone (around 1685-1665 cm~1) and the C=C stretch of the alkene
(around 1640-1620 cm™1).

Biological Evaluation
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Antimicrobial Activity Assay (Broth Microdilution):

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus for Gram-positive bacteria) is prepared in a suitable broth medium.

Serial Dilution: The test compounds ((E)- and (Z)-1-Hexadecen-3-one) are serially diluted in
the broth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the
lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay):

Cell Culture: Human cancer cell lines (e.g., HeLa or A549) are cultured in a suitable medium
supplemented with fetal bovine serum.

Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test
compounds for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well, and the plate is incubated to allow the formation of formazan crystals by
viable cells.

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a
suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength
(e.g., 570 nm).

Calculation of ICso: The half-maximal inhibitory concentration (ICso) is calculated from the
dose-response curve.
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Caption: Workflow for the synthesis, characterization, and biological evaluation of 1-
Hexadecen-3-one isomers.
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Caption: Potential modulation of the Nrf2-Keapl signaling pathway by a,B-unsaturated ketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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